e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-

Description

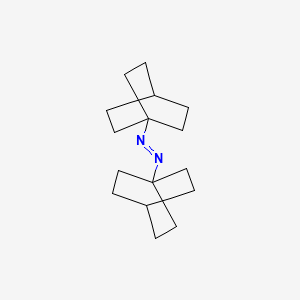

e-Diazene, bis(bicyclo[2.2.2]oct-1-yl)- is a diazene (N=N) derivative bearing two bicyclo[2.2.2]oct-1-yl substituents. Bicyclo[2.2.2]octane derivatives are known for their rigid, highly strained frameworks, which influence their reactivity and stability in chemical reactions . The compound’s bicyclo substituents likely impose steric hindrance and electronic effects, distinguishing it from other diazenes with smaller or less strained substituents.

Structure

3D Structure

Properties

CAS No. |

78497-35-5 |

|---|---|

Molecular Formula |

C16H26N2 |

Molecular Weight |

246.39 g/mol |

IUPAC Name |

bis(1-bicyclo[2.2.2]octanyl)diazene |

InChI |

InChI=1S/C16H26N2/c1-7-15(8-2-13(1)3-9-15)17-18-16-10-4-14(5-11-16)6-12-16/h13-14H,1-12H2 |

InChI Key |

OCHIAWVQRNYHIG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2(CCC1CC2)N=NC34CCC(CC3)CC4 |

Origin of Product |

United States |

Preparation Methods

Step 1: Diels-Alder Cycloaddition

Bicyclo[2.2.2]octene reacts with maleic anhydride under thermal conditions (120–150°C in toluene or mesitylene) to form a bicyclo[2.2.2]octene-maleic anhydride adduct. The reaction proceeds via a double cycloaddition mechanism:

- Initial [4+2] cycloaddition between the diene (bicyclo[2.2.2]octene) and dienophile (maleic anhydride) yields a bicyclic lactone intermediate.

- Spontaneous CO₂ extrusion generates a reactive diene, which undergoes a second cycloaddition with another maleic anhydride molecule.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 120–150°C |

| Solvent | Toluene, mesitylene |

| Yield (adduct) | 85–95% |

Step 2: Hydrazine Condensation

The anhydride adduct is treated with hydrazine hydrate (NH₂NH₂·H₂O) in acidic media (HCl, 0°C to room temperature). The reaction involves:

- Nucleophilic attack of hydrazine on the anhydride carbonyl groups.

- Dehydration to form the N=N bond, stabilized by the bicyclic substituents.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Hydrazine equivalent | 2.5–3.0 |

| Acid catalyst | 1 M HCl |

| Yield (e-Diazene) | 60–70% |

Photochemical Activation with Azide Reagents

An alternative route employs photochemical activation of bicyclo[2.2.2]octane precursors with azides. Under UV light (254 nm), the azide group (R–N₃) undergoes decomposition to generate nitrenes, which insert into C–H bonds of the bicyclic framework. Subsequent coupling forms the diazene moiety.

Example Reaction:

Bicyclo[2.2.2]octane + 2 R–N₃ → e-Diazene + 2 N₂↑

Limitations:

Microwave-Assisted Synthesis in Aqueous Media

A green chemistry approach utilizes microwave irradiation in water to accelerate the Diels-Alder cycloaddition. This method reduces reaction times from hours to minutes while maintaining high yields.

Procedure:

- Bicyclo[2.2.2]octene and maleic anhydride are suspended in water.

- Irradiated at 150°C for 1 hour under microwave conditions.

Advantages:

- Solvent-free or water-mediated reactions enhance sustainability.

- Yields comparable to thermal methods (80–90%).

Electrochemical Oxidation of Sulfamides

A recent advancement involves the electrochemical synthesis of diazenes from sulfamides. While primarily demonstrated for simpler alkyl diazenes, this method holds potential for bicyclo[2.2.2]octyl derivatives.

Mechanism:

- N,N′-Disubstituted sulfamides are prepared via SuFEx click chemistry.

- Anodic oxidation in an undivided cell cleaves the S–N bonds, releasing SO₂ and forming the N=N bond.

Conditions:

| Parameter | Value |

|---|---|

| Voltage | 2.5 V (vs Ag/AgCl) |

| Solvent | Acetonitrile/water (9:1) |

| Yield (generic diazenes) | 40–60% |

Challenges for Bicyclo Systems:

- Steric bulk may hinder sulfamide formation.

- No published yields for e-Diazene derivatives.

Hydrazide-Mediated Thermal Cyclization

This method substitutes hydrazine with acylhydrazides, enabling the formation of substituted diazenes.

Protocol:

- Bicyclo[2.2.2]octene-maleic anhydride adducts react with hydrazides (R–CONHNH₂) in n-butanol.

- Heated at 160°C for 9–10.5 hours.

Representative Yields:

| Hydrazide | Yield (%) |

|---|---|

| Pyridylcarbohydrazide | 65–75 |

| Benzohydrazide | 60–70 |

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Reaction Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Two-Step Cycloaddition | 60–70 | 8–12 h | High | Moderate (uses HCl) |

| Photochemical | <30 | 24–48 h | Low | High (UV energy) |

| Microwave-Assisted | 80–90 | 1 h | Moderate | Low (aqueous) |

| Electrochemical | 40–60* | 6–8 h | Moderate | Low (no chlorides) |

| Hydrazide Thermal | 60–75 | 9–10 h | High | Moderate (high temp) |

*Reported for non-bicyclic analogs.

Chemical Reactions Analysis

Types of Reactions

e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can break the diazene linkage, leading to the formation of amines.

Substitution: The bicyclic units can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bicyclo(2.2.2)octane oxides, while reduction can produce amines.

Scientific Research Applications

e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug design.

Mechanism of Action

The mechanism of action of e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)- involves its interaction with molecular targets through its diazene linkage and bicyclic structure. The compound can undergo various chemical transformations, influencing its reactivity and interactions with other molecules. The pathways involved include electron transfer processes and the formation of reactive intermediates that can participate in further reactions .

Comparison with Similar Compounds

Research Findings and Implications

- Reaction Pathways : The bicyclo[2.2.2]oct-1-yl group enables diverse cyclization outcomes (e.g., six-membered rings) due to its conformational flexibility compared to [2.2.1]hept systems .

- Gaps in Data : Direct thermodynamic or synthetic data for e-Diazene, bis(bicyclo[2.2.2]oct-1-yl)- remain scarce, necessitating further experimental validation .

Q & A

Q. What synthetic methodologies are effective for preparing e-Diazene, bis(bicyclo[2.2.2]oct-1-yl)- derivatives?

The compound’s bicyclo[2.2.2]octane core can be synthesized via double Diels-Alder reactions using maleic anhydride or substituted maleimides with 2H-pyran-2-one derivatives. Microwave-assisted reactions with minimal solvents (e.g., water or neat conditions) improve efficiency and reduce environmental impact . For functionalization, reactions with nitrogen nucleophiles (amines, hydrazines) yield bis(succinimide) derivatives in high yields . Key analytical tools for verification include NMR and mass spectrometry, with molecular weight and fragmentation patterns cross-referenced against spectral databases .

Q. How can the structural and electronic properties of e-Diazene derivatives be characterized?

- Spectroscopy : Use - and -NMR to confirm substituent orientation on the bicyclo[2.2.2]octane scaffold. Mass spectrometry (e.g., EI-MS) helps identify molecular ion peaks and fragmentation pathways .

- X-ray crystallography : Resolve stereochemical ambiguities; for example, monoclinic C2/c centrosymmetric structures reveal occupancy imbalances in equilibrium positions of related bicyclo derivatives .

- Thermodynamic analysis : Reaction thermochemistry data (e.g., enthalpy changes during hydrogenolysis) can clarify stability trends .

Q. What experimental parameters influence the selectivity of bicyclo[2.2.2]octane functionalization?

Q. How do stereoelectronic effects govern radical rearrangements in bicyclo[2.2.2]octane systems?

Radical intermediates generated during reductions (e.g., of selenophenyl esters) undergo strain-dependent rearrangements. For example, bicyclo[2.2.2]oct-5-en-2-yl radicals isomerize to bicyclo[3.2.1]oct-6-en-2-yl radicals via cyclopropylcarbinyl pathways. Product ratios depend on the interplay between radical stability (e.g., hyperconjugation) and ring strain, with equatorial isomers favored due to torsional steering effects .

Q. What strategies enable enantioselective synthesis of bicyclo[2.2.2]octane derivatives?

Metal-free tandem reactions using chiral organic bases (e.g., cinchona alkaloids) achieve high enantioselectivity (>90% ee) in bicyclo[2.2.2]octane-1-carboxylate synthesis. The proposed open transition state minimizes steric hindrance, allowing precise stereochemical control . Diastereoselective 1,4-additions or Diels-Alder cycloadditions are alternative routes but may require optimization to suppress polymerization .

Q. How can conflicting data on reaction outcomes (e.g., product ratios) be reconciled across studies?

Contradictions often arise from variations in catalytic systems or reaction conditions. For instance, hydrogenolysis of bicyclo[2.2.2]octene derivatives with Pt catalysts yields different regioisomer distributions compared to FeO colloids. Systematic benchmarking (e.g., kinetic studies under standardized conditions) and computational modeling (DFT) can identify critical factors like surface adsorption or solvent effects .

Methodological Considerations

Q. What precautions are critical for handling e-Diazene derivatives in experimental workflows?

- Safety protocols : Document toxicity, flammability, and storage conditions (e.g., inert atmosphere for air-sensitive intermediates) per ICMJE standards .

- Reproducibility : Report exact reagent grades, catalyst loadings, and purification methods (e.g., column chromatography vs. recrystallization) to ensure replicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.